molecular formula C17H28O4S2 B14493481 3,7-Dimethyl-3-phenylsulfanyloct-6-en-1-ol;methanesulfonic acid CAS No. 65534-97-6

3,7-Dimethyl-3-phenylsulfanyloct-6-en-1-ol;methanesulfonic acid

Cat. No.: B14493481
CAS No.: 65534-97-6
M. Wt: 360.5 g/mol
InChI Key: KEIUPOLNQDFTJE-UHFFFAOYSA-N
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Description

3,7-Dimethyl-3-phenylsulfanyloct-6-en-1-ol;methanesulfonic acid is a complex organic compound with a unique structure that includes both a phenylsulfanyl group and a methanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of methanesulfonic acid under reflux conditions in methanol, which facilitates the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-3-phenylsulfanyloct-6-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,7-Dimethyl-3-phenylsulfanyloct-6-en-1-ol;methanesulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-3-phenylsulfanyloct-6-en-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The methanesulfonic acid moiety can enhance the compound’s solubility and reactivity, facilitating its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyl-3-phenylsulfanyloct-6-enal
  • 3,7-Dimethyl-3-phenylthiooct-6-enal
  • 3,7-Dimethyl-3-phenylsulfanyl-oct-6-enal

Uniqueness

3,7-Dimethyl-3-phenylsulfanyloct-6-en-1-ol is unique due to the presence of both a phenylsulfanyl group and a methanesulfonic acid moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

65534-97-6

Molecular Formula

C17H28O4S2

Molecular Weight

360.5 g/mol

IUPAC Name

3,7-dimethyl-3-phenylsulfanyloct-6-en-1-ol;methanesulfonic acid

InChI

InChI=1S/C16H24OS.CH4O3S/c1-14(2)8-7-11-16(3,12-13-17)18-15-9-5-4-6-10-15;1-5(2,3)4/h4-6,8-10,17H,7,11-13H2,1-3H3;1H3,(H,2,3,4)

InChI Key

KEIUPOLNQDFTJE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CCO)SC1=CC=CC=C1)C.CS(=O)(=O)O

Origin of Product

United States

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